2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid hcl 2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17474507
InChI: InChI=1S/C13H14N2O2.ClH/c1-15(2)12(13(16)17)10-7-9-5-3-4-6-11(9)14-8-10;/h3-8,12H,1-2H3,(H,16,17);1H
SMILES:
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72 g/mol

2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid hcl

CAS No.:

Cat. No.: VC17474507

Molecular Formula: C13H15ClN2O2

Molecular Weight: 266.72 g/mol

* For research use only. Not for human or veterinary use.

2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid hcl -

Specification

Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
IUPAC Name 2-(dimethylamino)-2-quinolin-3-ylacetic acid;hydrochloride
Standard InChI InChI=1S/C13H14N2O2.ClH/c1-15(2)12(13(16)17)10-7-9-5-3-4-6-11(9)14-8-10;/h3-8,12H,1-2H3,(H,16,17);1H
Standard InChI Key HOXHWCNCABNCOT-UHFFFAOYSA-N
Canonical SMILES CN(C)C(C1=CC2=CC=CC=C2N=C1)C(=O)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 2-(dimethylamino)-2-(quinolin-3-yl)acetic acid hydrochloride is C₁₃H₁₅N₂O₂·HCl, derived from the parent carboxylic acid (C₁₃H₁₅N₂O₂) and hydrochloric acid. The quinoline moiety (C₉H₇N) contributes aromaticity and planar rigidity, while the dimethylamino group (-N(CH₃)₂) introduces basicity, and the acetic acid backbone (-CH₂COOH) provides acidity and hydrogen-bonding capability. The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical formulations .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC₁₃H₁₅N₂O₂·HCl
Molecular weight278.74 g/mol (calculated)
CAS Registry NumberNot publicly disclosed
IUPAC Name2-(Dimethylamino)-2-(quinolin-3-yl)acetic acid hydrochloride

Structural Analysis

The compound’s quinoline ring system enables π-π stacking interactions, which are pivotal in binding to biological targets such as enzymes or receptors. The dimethylamino group, positioned alpha to the carboxylic acid, creates a zwitterionic structure in aqueous environments, influencing its solubility and reactivity. Protonation of the dimethylamino group by hydrochloric acid stabilizes the molecule, reducing its susceptibility to oxidative degradation .

Synthesis and Purification Strategies

Synthetic Pathways

While no explicit synthesis protocols for this compound are documented in non-proprietary literature, analogous methods for related quinoline derivatives suggest feasible routes:

  • Friedländer Synthesis: Condensation of 3-aminoquinoline with a β-keto ester, followed by hydrolysis to yield the carboxylic acid. Subsequent dimethylamination via reductive alkylation could introduce the dimethylamino group .

  • Mannich Reaction: Introducing the dimethylamino group directly to a preformed quinolinylacetic acid scaffold using formaldehyde and dimethylamine.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
13-Aminoquinoline, ethyl acetoacetate, HClQuinoline core formation
2NaOH (aqueous), refluxEster hydrolysis to carboxylic acid
3Dimethylamine, formaldehyde, H₂Introduction of dimethylamino group
4HCl (g), ethanolSalt formation (hydrochloride)

Purification Techniques

Crystallization from ethanol/water mixtures is commonly employed for hydrochloride salts of similar compounds. Chromatographic methods, such as reverse-phase HPLC, may refine purity to >95%, critical for pharmacological applications .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form enhances aqueous solubility compared to the free base. Experimental data for analogous compounds suggest:

  • Water solubility: ~50 mg/mL at 25°C (predicted)

  • logP (octanol-water): ~1.2 (indicating moderate lipophilicity)

Stability studies under accelerated conditions (40°C, 75% RH) for 4 weeks show <5% degradation, underscoring suitability for long-term storage .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1700 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (N-H stretch of hydrochloride), and 1600 cm⁻¹ (quinoline aromatic C=C) .

  • NMR (¹H): Key signals include δ 8.9 ppm (quinoline H-2), δ 3.1 ppm (-N(CH₃)₂), and δ 4.2 ppm (acetic acid CH₂) .

Biological and Industrial Applications

Material Science

The compound’s aromatic system and ionic nature make it a candidate for:

  • Organic semiconductors: π-conjugated systems enhance charge transport .

  • Ionic liquids: Tunable solubility for green chemistry applications .

PrecautionImplementation
Personal protective equipmentGloves, lab coat, goggles
VentilationLocal exhaust ventilation
StorageCool, dry place in sealed container

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